molecular formula C9H14N2O2 B2926361 N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide CAS No. 2411288-04-3

N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide

Cat. No.: B2926361
CAS No.: 2411288-04-3
M. Wt: 182.223
InChI Key: KZLOVCYRTXYQFA-UHFFFAOYSA-N
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Description

N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide is a compound with the molecular formula C9H14N2O2 and a molecular weight of 182.223. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide typically involves the reaction of 1-methyl-2-oxopyrrolidine with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, with controlled temperature and pressure to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to continuous stirring and heating. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with similar structural features.

    Pyrrolidine-2,5-diones: Compounds with additional functional groups that confer different chemical properties.

    Prolinol: A hydroxylated pyrrolidine derivative with distinct biological activities.

Uniqueness

N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-8(12)10-6-7-4-5-11(2)9(7)13/h3,7H,1,4-6H2,2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLOVCYRTXYQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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